"synthesis of 6-Methylthieno[2,3-B]pyridine-2-carboxylic acid"
"synthesis of 6-Methylthieno[2,3-B]pyridine-2-carboxylic acid"
[1][2]
Strategic Overview & Scaffold Analysis
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and thieno[2,3-d]pyrimidines. It is widely utilized in the development of kinase inhibitors (e.g., SYK, PI3K), GPCR ligands, and anti-inflammatory agents.
When approaching the synthesis of 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid , researchers must distinguish between two primary structural variants driven by the starting material's functional group at the C3 position of the pyridine ring:
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The 3-H Series (Target): The core aromatic system with no substituent at position 3. This is synthesized via the condensation of 2-chloro-6-methylpyridine-3-carbaldehyde with a mercaptoacetate.
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The 3-Amino Series (Variant): A common medicinal chemistry intermediate synthesized via the Thorpe-Ziegler cyclization of 2-chloro-6-methylnicotinonitrile .
This guide details the synthesis of the 3-H Series (the strict chemical name provided) while providing the protocol for the 3-Amino variant due to its prevalence in drug discovery.
Retrosynthetic Analysis
The most efficient disconnection relies on forming the thiophene ring onto a pre-existing pyridine core.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thieno-pyridine core.
Primary Route: Synthesis of the 3-H Series
Target Molecule: 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid
Phase 1: Precursor Synthesis (Aldehyde Formation)
Commercially available 2-chloro-6-methylnicotinonitrile is the most reliable starting point. It must be reduced to the aldehyde to prevent amino-group formation during cyclization.
Reaction:
Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
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Dissolution: Dissolve 2-chloro-6-methylnicotinonitrile (2.0 g, 13.1 mmol) in anhydrous dichloromethane (DCM, 40 mL).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 16.4 mL, 1.25 eq) dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction to the alcohol.
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Quench: Stir for 2 hours at -78°C. Quench carefully with methanol (5 mL) followed by 1N HCl (20 mL).
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Workup: Allow to warm to Room Temperature (RT). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
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Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields 2-chloro-6-methylpyridine-3-carbaldehyde as a white/pale yellow solid.
Phase 2: Thiophene Ring Annulation
Reaction:
Protocol:
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Reagent Prep: In a vial, mix ethyl thioglycolate (1.1 eq) and 2-chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Ethoxide (NaOEt, 2.0 eq).
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Note: K₂CO₃ is milder and often results in cleaner profiles for aldehyde cyclizations.
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Cyclization: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
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Workup: Pour the reaction mixture into ice-water (10x volume). The ester product often precipitates. Filter the solid.[2] If no precipitate forms, extract with EtOAc.
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Yield: Expect 60–75% yield of ethyl 6-methylthieno[2,3-b]pyridine-2-carboxylate .
Phase 3: Ester Hydrolysis
Protocol:
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Dissolve the ethyl ester in a mixture of THF:MeOH:Water (3:1:1).
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Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
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Stir at RT for 2 hours (or 50°C for 30 mins if sluggish).
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Acidify to pH 3–4 with 1N HCl. The free acid will precipitate.
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Filter, wash with water and cold ether, and dry under vacuum.
Secondary Route: Synthesis of the 3-Amino Variant
Target Molecule: 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid Context: This is the "Gold Standard" route for kinase inhibitor scaffolds.
Mechanism: Thorpe-Ziegler Cyclization. Unlike the aldehyde route, this uses the nitrile directly. The nitrile nitrogen becomes the 3-amino group.
Protocol:
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Dissolution: Dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) and ethyl thioglycolate (1.1 eq) in Ethanol or DMF.
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Base: Add Sodium Ethoxide (NaOEt, 2.0 eq) dropwise at 0°C, then reflux (80°C).
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Mechanism: The thiolate displaces the chlorine (S_NAr), followed by the methylene carbon attacking the nitrile (Thorpe cyclization).
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Isolation: Pour into ice water. The 3-amino ester precipitates as a yellow solid.
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Hydrolysis: Saponify using NaOH/EtOH (reflux) to yield the 3-amino acid.
Comparison of Synthetic Pathways
Figure 2: Divergent synthesis from the common nicotinonitrile precursor.
Analytical Data & Characterization
| Feature | 3-H Series (Target) | 3-Amino Series (Variant) |
| Appearance | White to pale beige powder | Yellow to orange crystalline solid |
| 1H NMR (DMSO-d6) | C3-H: Singlet/doublet ~8.0–8.2 ppm | NH2: Broad singlet ~7.0–7.5 ppm (exchangable) |
| IR Spectrum | C=O (acid): ~1680–1700 cm⁻¹ | NH2 stretch: 3300–3400 cm⁻¹ |
| Solubility | Low in water; soluble in DMSO/DMF | Soluble in DMSO; amine allows HCl salt formation |
Key NMR Diagnostic (3-H Series): Look for the singlet at the thiophene C3 position. In the 3-amino series, this proton is absent, replaced by the NH₂ signal.
Troubleshooting & Optimization
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Issue: Low Yield in Cyclization (Route 1).
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Cause: Aldehyde oxidation to carboxylic acid or Cannizzaro reaction.
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Fix: Ensure inert atmosphere (N₂/Ar). Use freshly distilled DMF. Switch base to Cs₂CO₃ for milder conditions.
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Issue: Incomplete Hydrolysis.
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Cause: Steric hindrance or poor solubility of the ester.
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Fix: Increase temperature to 60°C. Add more THF to solubilize the starting material.
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Issue: Decarboxylation.
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Cause: Thiophene-2-carboxylic acids can decarboxylate at high temperatures under acidic conditions.
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Fix: Avoid boiling in strong acid during workup. Acidify carefully to pH 3–4 at 0°C.
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References
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Aldehyde Synthesis (DIBAL-H Reduction)
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Patent: Mitchell, S. A., et al. "Pyrrolopyrazine Kinase Inhibitors." EP 2 763 990 B1 , 2014.
- Context: Describes the reduction of 2-chloro-6-methylnicotinonitrile to the aldehyde intermedi
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Thieno[2,3-b]pyridine Cyclization (General Method)
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Journal: Moloney, G. P., et al. "Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate." Molecules , 2001, 6(3), M203.
- Context: Provides conditions for reacting 2-chloronicotinates with thioglycol
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Thorpe-Ziegler Route (3-Amino Variant)
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Biological Relevance (Topoisomerase Inhibitors)
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Journal: Leung, E., et al. "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Medicinal Chemistry , 2021.
- Context: Illustrates the utility of the scaffold in oncology.
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Sources
- 1. WO2013030138A1 - Pyrrolopyrazine kinase inhibitors - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
